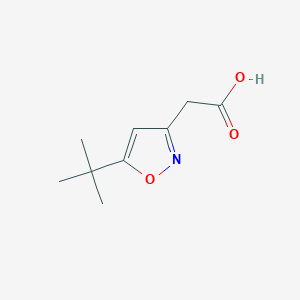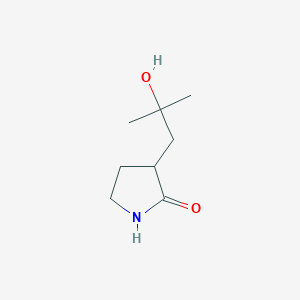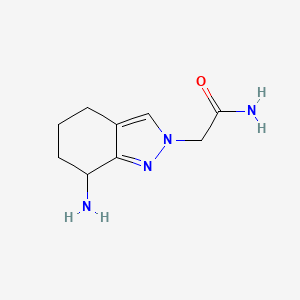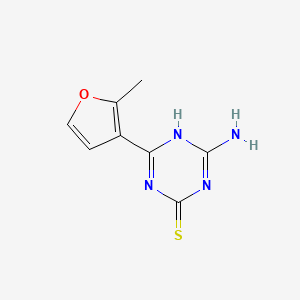
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for the synthesis of triazole-containing compounds . Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its ability to form stable triazole rings, which can enhance the biological activity and stability of drugs.
Materials Science: This compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A similar compound with a different arrangement of nitrogen atoms in the ring, which can lead to different chemical and biological properties.
3-Amino-1,2,4-triazole: . The uniqueness of this compound lies in its specific structure, which can confer distinct reactivity and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-(4-aminotriazol-1-yl)butanenitrile |
InChI |
InChI=1S/C6H9N5/c7-3-1-2-4-11-5-6(8)9-10-11/h5H,1-2,4,8H2 |
InChI Key |
FMSKLTMLXNZBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)


![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)




![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)





